Tris(4-isopropylphenyl) phosphate
Overview
Description
Tris(4-isopropylphenyl) phosphate is an organophosphate compound with the molecular formula C27H33O4P. It is commonly used as a flame retardant in various materials, including plastics and textiles. This compound is known for its effectiveness in reducing the flammability of materials by interfering with the combustion process.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-isopropylphenyl) phosphate can be synthesized through the reaction of 4-isopropylphenol with phosphorus oxychloride in the presence of a base such as potassium phosphate. The reaction typically occurs in an inert atmosphere using solvents like dimethyl sulfoxide and toluene. The process involves heating the reaction mixture to around 60°C for several hours, followed by the addition of hydrogen peroxide to complete the reaction .
Industrial Production Methods: In industrial settings, this compound is produced in closed reactors to minimize exposure to hazardous chemicals. The process involves the reaction of phosphorus oxychloride with phenol derivatives, and the hydrogen chloride gas generated during the reaction is absorbed in water to prevent environmental contamination .
Chemical Reactions Analysis
Types of Reactions: Tris(4-isopropylphenyl) phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is susceptible to partial oxidation by oxidizing agents, which can result in the release of toxic phosphorus oxides .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of different organophosphate derivatives.
Major Products Formed: The major products formed from these reactions include various phosphorus oxides and substituted organophosphate compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Tris(4-isopropylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a flame retardant additive in polymers and other materials to enhance their fire resistance.
Biology: Research studies have investigated its potential effects on biological systems, including its toxicity and environmental impact.
Industry: It is widely used in the manufacturing of flame-retardant materials, including textiles, plastics, and electronic components
Mechanism of Action
The mechanism by which tris(4-isopropylphenyl) phosphate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound also interferes with the combustion process by promoting the formation of non-flammable gases, thereby inhibiting the propagation of fire .
Comparison with Similar Compounds
- Tris(2-isopropylphenyl) phosphate
- Tris(2-butoxyethyl) phosphate
- Tris(2-chloroethyl) phosphate
Comparison: Tris(4-isopropylphenyl) phosphate is unique due to its specific isopropyl group positioning on the phenyl rings, which influences its physical and chemical properties. Compared to tris(2-isopropylphenyl) phosphate, it has different reactivity and flame-retardant efficiency. Tris(2-butoxyethyl) phosphate and tris(2-chloroethyl) phosphate have different alkyl groups, which affect their solubility and application in various materials .
Properties
IUPAC Name |
tris(4-propan-2-ylphenyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVREEJNGJMLOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O4P | |
Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858783 | |
Record name | Tris(4-isopropylphenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(4-isopropylphenyl)phosphate is a yellow waxy solid. | |
Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
26967-76-0, 2502-15-0 | |
Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenol, 4-(1-methylethyl)-, phosphate (3:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2502-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tris(p-isopropylphenyl)phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002502150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(4-isopropylphenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(isopropylphenyl) phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Tris(4-isopropylphenyl) phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(P-ISOPROPYLPHENYL)PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3H2FDX0NW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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